7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
“7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including indole, triazole, and pyrazine rings, makes this compound a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline, 2-methylindole, and various reagents to construct the triazolopyrazine core. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Indole Moiety: The indole group can be introduced via nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways can be explored for therapeutic applications.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as pharmaceutical agents. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazines and indole derivatives. Examples include:
- 7-(3,4-dichlorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 7-(3,4-dimethoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Uniqueness
The uniqueness of “7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
7-(3,4-difluorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O2S/c1-12-19(14-4-2-3-5-17(14)25-12)18(30)11-32-22-27-26-20-21(31)28(8-9-29(20)22)13-6-7-15(23)16(24)10-13/h2-10,25H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRNYSCBTJQCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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